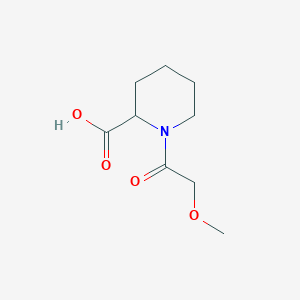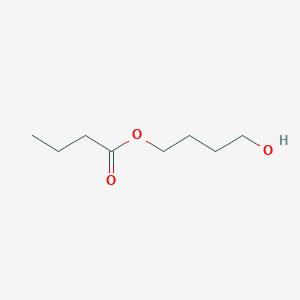
4-羟基丁酸丁酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxybutyl butanoate, also known as 4-hydroxybutyl butyrate, is a compound with the molecular formula C8H16O3 . It has a molecular weight of 160.21 g/mol . It is a key platform chemical that serves as a precursor in a wide variety of industrial applications including 1,4-butanediol and bioplastics production .
Synthesis Analysis
In a study, the 4-HB biosynthetic pathway was reconstructed, which included CoA-dependent succinate semialdehyde dehydrogenase and NADPH-dependent succinate semialdehyde reductase in Type II methanotrophs, Methylosinus trichosporium OB3b, to synthesize 4-HB .
Molecular Structure Analysis
The IUPAC name for 4-Hydroxybutyl butanoate is 4-hydroxybutyl butanoate . The InChI code is 1S/C8H16O3/c1-2-5-8(10)11-7-4-3-6-9/h9H,2-7H2,1H3 and the InChIKey is HKHMPQJGZDCJAG-UHFFFAOYSA-N . The Canonical SMILES is CCCC(=O)OCCCCO .
Chemical Reactions Analysis
The synthesis of 4-Hydroxybutyl butanoate involves the combination of the native poly (3-hydroxybutyrate) metabolic pathway and the reconstructed 4-HB biosynthetic pathway .
Physical and Chemical Properties Analysis
4-Hydroxybutyl butanoate has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 7 . The Exact Mass is 160.109944368 g/mol and the Monoisotopic Mass is also 160.109944368 g/mol . The Topological Polar Surface Area is 46.5 Ų and it has a Heavy Atom Count of 11 .
科学研究应用
医疗器械和外科应用
聚(4-羟基丁酸酯),或P4HB,已获得FDA批准用于各种医疗器械,如外科缝合线、疝气修补网和用于肌腱和韧带修复的器械。 其生物相容性和可吸收性使其成为组织修复和再生的理想选择 .
心血管应用
P4HB的稳健性和可吸收性表明其在心血管应用中的潜在用途,尽管具体产品和用途需要进一步的研究来详细说明 .
伤口愈合
P4HB可用于伤口护理,因为它具有支持组织工程和体内缓慢降解的特性,这有利于长期愈合过程 .
药物递送系统
P4HB的材料特性使其可用于药物递送系统,在药物需要随时间推移进行控制释放的情况下 .
组织工程
P4HB用于制备组织工程的植入物和材料,因为它具有生物相容性和合适的降解速率 .
骨科应用
P4HB的强度和可吸收性使其成为骨科应用的候选材料,包括可生物降解植入物的开发 .
整形和重建外科
P4HB已扩展到整形和重建外科应用,为从事组织重建的外科医生提供了一种可吸收的选择 .
创新生物材料开发
安全和危害
作用机制
Target of Action
4-Hydroxybutyl butanoate, also known as 4-hydroxybutyrate, is a key component in the production of polyhydroxyalkanoate (PHA) copolymers . These copolymers are produced by bacteria such as Cupriavidus necator . The primary targets of 4-hydroxybutyl butanoate are these bacteria, which incorporate the compound into their metabolic processes .
Mode of Action
The compound interacts with its bacterial targets by being incorporated into their metabolic processes . Specifically, it is used to produce PHA copolymers composed of 3-hydroxybutyrate (3HB) and 4-hydroxybutyrate (4HB) . The resulting material assumes the properties of thermoplastics and elastomers depending on the 4HB fraction in the copolyester .
Biochemical Pathways
The biochemical pathways affected by 4-hydroxybutyl butanoate involve the synthesis of PHA copolymers . The compound is incorporated into these copolymers, which are then used in various industrial and medical applications . The compound’s role in these pathways contributes to its biocompatibility and biodegradability .
Pharmacokinetics
It is known that the compound is biodegradable and yields 4hb, a normal compound in the human body .
Result of Action
The result of 4-hydroxybutyl butanoate’s action is the production of PHA copolymers with properties of thermoplastics and elastomers . These copolymers have been approved by the FDA for medical applications since 2007 due to their biocompatibility .
Action Environment
The action of 4-hydroxybutyl butanoate is influenced by environmental conditions such as temperature and pH . These factors can directly influence the degradation rate of the compound, which is mostly via enzymatic attack . This highlights the compound’s biodegradability, an important factor in its use in medical applications .
生化分析
Biochemical Properties
4-Hydroxybutyl butanoate plays a significant role in various biochemical reactions. It interacts with enzymes such as 4-hydroxybutyrate CoA-transferase, which is involved in the fermentation of 4-aminobutyrate to ammonia, acetate, and butyrate in anaerobic bacteria like Clostridium aminobutyricum and Porphyromonas gingivalis . The interaction between 4-Hydroxybutyl butanoate and these enzymes is crucial for the metabolic processes in these bacteria. Additionally, 4-Hydroxybutyl butanoate is known to interact with proteins and other biomolecules, influencing their activity and function.
Metabolic Pathways
4-Hydroxybutyl butanoate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. It is metabolized by enzymes such as 4-hydroxybutyrate CoA-transferase, which catalyzes the transfer of CoA groups to form intermediates that enter various metabolic pathways . These interactions influence metabolic flux and the levels of metabolites, impacting overall cellular metabolism.
属性
IUPAC Name |
4-hydroxybutyl butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-2-5-8(10)11-7-4-3-6-9/h9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHMPQJGZDCJAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597471 |
Source


|
| Record name | 4-Hydroxybutyl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55011-60-4 |
Source


|
| Record name | 4-Hydroxybutyl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

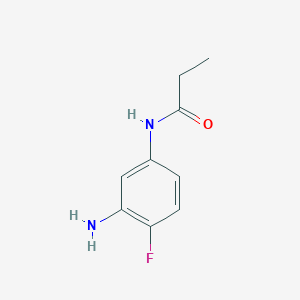
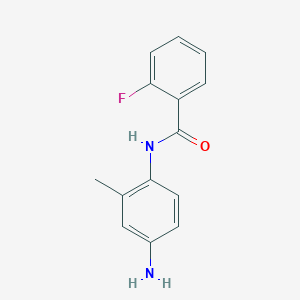
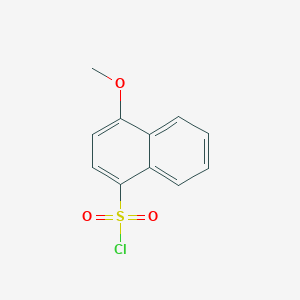
![2-{[(3-Methoxyphenyl)methyl]amino}acetamide](/img/structure/B1319845.png)

